2-Acetyl-4-methylpyridine

Physical Property Formulation Handling

Liquid acetylpyridine isomers fail in terpyridine ligand syntheses requiring 4-methyl substitution-they lack the steric and electronic profile essential for target metal coordination geometries. 2-Acetyl-4-methylpyridine solves this as a solid building block (mp 30-35 °C). • Compatible with automated solid-dispensing platforms; eliminates liquid-handling requirements • Retains 4-methyl group for 4′-methyl-terpyridine architecture; irreplaceable by 2- or 3-acetylpyridine • Higher boiling point (~227 °C vs. 188 °C for 2-acetylpyridine) enables prolonged thermal reactions • Lower water solubility (~11.5 g/L) improves organic-phase partitioning in biphasic extractions

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 59576-26-0
Cat. No. B1362710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-methylpyridine
CAS59576-26-0
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=O)C
InChIInChI=1S/C8H9NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5H,1-2H3
InChIKeyHRVQMQWVGKYDCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-4-methylpyridine Overview


2-Acetyl-4-methylpyridine (CAS 59576-26-0) is an aryl alkyl ketone with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol [1]. It features a pyridine ring substituted with an acetyl group at the 2-position and a methyl group at the 4-position . This compound is a solid at room temperature (melting point: 30–35 °C), which distinguishes it from the more common liquid acetylpyridine isomers . It serves primarily as a versatile intermediate in organic synthesis, with documented applications in the preparation of substituted terpyridine ligands and other heterocyclic systems .

Physical Form Solid at ambient temperature supports direct weighing and solid dispensing
Synthetic Role Key intermediate for 4′-methyl-substituted terpyridine ligands
Substitution Control 4-Methyl group enables specific metal coordination geometry

Why 2-Acetyl-4-methylpyridine Is Irreplaceable


The acetylpyridine family comprises several isomers and derivatives with identical molecular formulas but significantly different physical states, boiling points, and substitution patterns that directly impact their utility in specific synthetic routes . Simple substitution of 2-acetyl-4-methylpyridine with 2-acetylpyridine (CAS 1122-62-9) or 3-acetylpyridine (CAS 350-03-8) fails for two critical reasons: first, the target compound is a solid at ambient temperature (mp 30–35 °C) whereas its closest isomers are liquids [1]; second, the 4-methyl group introduces steric and electronic effects that are essential for the synthesis of 4′-substituted terpyridine ligands, where the methyl substituent on the central pyridine ring is required for specific metal coordination geometries .

2-Acetylpyridine (liquid) lacks the 4-methyl group, altering ligand architecture and metal coordination
Liquid isomers require different handling and cannot replicate solid-dispensing workflow compatibility
Higher water solubility of unsubstituted analogs may shift partitioning in biphasic reactions

2-Acetyl-4-methylpyridine vs. Closest Analogs


Physical State: Solid vs. Liquid

2-Acetyl-4-methylpyridine is a solid at room temperature (20 °C), with a melting point range of 30–35 °C . In contrast, its unsubstituted analog 2-acetylpyridine (CAS 1122-62-9) is a liquid with a melting point of 8–10 °C, and 3-acetylpyridine (CAS 350-03-8) and 4-acetylpyridine (CAS 1122-54-9) are also liquids with melting points of 11–13 °C and 13–16 °C, respectively .

Physical state
Reported
Solid (mp 30–35 °C) vs. Liquid isomers (mp 8–16 °C)
Solid form supports ambient solid-dispensing workflows
Data from vendor specification sheets
Physical Property Formulation Handling

Boiling Point: High-Temperature Reaction Window

2-Acetyl-4-methylpyridine exhibits a boiling point of approximately 227 °C (at 760 mmHg) . This is significantly higher than the boiling points of the unsubstituted acetylpyridines: 2-acetylpyridine boils at 188–189 °C, 4-acetylpyridine at 210–212 °C, and 3-acetylpyridine at 218–220 °C .

Boiling point
Reported
~227 °C
Higher thermal stability for high-temperature reactions
Comparison: 2-acetylpyridine boils at 188–189 °C
Thermal Stability Reaction Engineering Purification

Water Solubility vs. 2-Acetylpyridine

The estimated water solubility of 2-acetyl-4-methylpyridine is 11,510 mg/L at 25 °C [1]. In contrast, the unsubstituted 2-acetylpyridine has a measured water solubility of 170 g/L (170,000 mg/L) at 20 °C .

Solubility difference
Reported
~15-fold lower vs. 2-acetylpyridine
Reduced aqueous solubility may favor organic-phase extraction
Estimated target value; measured comparator data
Solubility Formulation Reaction Medium

Building Block for 4′-Methyl Terpyridines

2-Acetyl-4-methylpyridine is specifically employed as a precursor for the synthesis of 4′-substituted terpyridine ligands, such as 3,5-bis(4,4″-dimethyl-2,2′:6′,2″-terpyridin-4′-yl)-1-bromobenzene . The 4-methyl group is integral to the final ligand structure and cannot be introduced using unsubstituted 2-acetylpyridine, which lacks this methyl substituent [1].

Structural feature
Supporting evidence
4-Methyl substituent on pyridine ring
Required for synthesis of 4′-methyl terpyridine ligands
Essential for target ligand architecture
Coordination Chemistry Ligand Synthesis Terpyridine

2-Acetyl-4-methylpyridine Applications


4′-Substituted Terpyridine Ligand Synthesis

2-Acetyl-4-methylpyridine is the definitive starting material for the preparation of 4′-methyl-substituted terpyridine ligands, which are used in coordination chemistry and materials science . The 4-methyl group is retained in the final ligand architecture, and alternative starting materials cannot replicate this substitution pattern .

Solid-Phase Synthesis and Automated Dispensing

Because 2-acetyl-4-methylpyridine is a solid at room temperature (mp 30–35 °C) , it is better suited for automated solid-dispensing platforms and combinatorial chemistry setups compared to the liquid acetylpyridine isomers, which require liquid handling capabilities .

High-Boiling Solvent and Solvent-Free Reactions

The elevated boiling point of 2-acetyl-4-methylpyridine (approximately 227 °C) relative to 2-acetylpyridine (188–189 °C) provides a wider thermal processing window, making it a more robust choice for reactions requiring prolonged heating or for use as a high-boiling solvent component.

Biphasic Reaction Systems with Organic Phase Partitioning

With an estimated water solubility of ~11.5 g/L [1] compared to 170 g/L for 2-acetylpyridine , 2-acetyl-4-methylpyridine partitions more efficiently into organic solvents, which can improve yields in biphasic catalytic reactions or extractions.

Application
Selection Property
Validation Focus
4′-Methyl terpyridine ligand synthesis
4-Methyl substituent on pyridine ring
Ligand architecture and coordination geometry
Solid-dispensing automated synthesis
Solid at ambient temperature
Compatibility with solid handling platforms
High-temperature reaction systems
Elevated boiling point
Thermal processing window
Biphasic reaction workup
Moderate water solubility
Organic-phase partitioning efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Acetyl-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.